5-(2-Furyl)-1H-indole-3-carbaldehyde 5-(2-Furyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20315536
InChI: InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H
SMILES:
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol

5-(2-Furyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC20315536

Molecular Formula: C13H9NO2

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Furyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
IUPAC Name 5-(furan-2-yl)-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H
Standard InChI Key IUWSKFJLLNRIFQ-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C2=CC3=C(C=C2)NC=C3C=O

Introduction

Structural and Physicochemical Characterization

Molecular Identity and Isomeric Considerations

5-(2-Furyl)-1H-indole-3-carbaldehyde (C₁₃H₉NO₂) is an indole derivative featuring a furan substituent at the 5-position and an aldehyde group at the 3-position. Its molecular weight is 211.22 g/mol, with an exact mass of 211.0633 g/mol. The compound’s planar structure enables π-π stacking interactions, while the furyl and formyl groups introduce polarity and hydrogen-bonding potential .

Notably, the positional isomer 2-(furan-2-yl)-1H-indole-3-carbaldehyde (CAS 61726-88-3) has been more extensively documented. This isomer shares the same molecular formula but differs in the furan attachment site (2-position vs. 5-position), leading to distinct electronic and steric properties. For instance, the 2-furyl isomer exhibits a logP value of 3.24, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.0 Ų, reflecting its capacity for hydrogen bonding . Comparative data for the 5-substituted analogue remain unreported, suggesting a gap in current literature.

Spectral and Crystallographic Data

While crystallographic structures for 5-(2-furyl)-1H-indole-3-carbaldehyde are unavailable, NMR and HRMS data for its 2-substituted counterpart provide insights into analogous features. The ¹H NMR spectrum of 2-(furan-2-yl)-1H-indole-3-carbaldehyde reveals characteristic signals:

  • δ 9.98 ppm (s, 1H, CHO)

  • δ 8.10–7.20 ppm (m, 6H, aromatic protons)

  • δ 6.70 ppm (m, 2H, furan protons) .

The aldehyde proton’s downfield shift confirms conjugation with the indole π-system. IR spectroscopy of related compounds shows a strong absorption band near 1680 cm⁻¹, corresponding to the carbonyl stretch .

Synthetic Methodologies

Classical Condensation Approaches

The synthesis of indolylcarbaldehydes typically involves Vilsmeier–Haack formylation or Friedel–Crafts acylation. For example, 2-(furan-2-yl)-1H-indole-3-carbaldehyde is synthesized via the reaction of indole with furan-2-carbonyl chloride under acidic conditions, followed by oxidation . Holla and Ambekar (1976) reported a 33% yield using anthranilamide and indole-3-carboxaldehyde in acetonitrile with p-toluenesulfonic acid .

Advanced Cyclocondensation Techniques

Recent advances employ multicomponent reactions (MCRs) to assemble indole-furan hybrids. A notable example involves the Na₂S₂O₅-mediated cyclocondensation of anthranilamides with aldehydes in N,N-dimethylacetamide (DMAC) at 150°C, yielding quinazolinone derivatives . While this method primarily targets 2-substituted indoles, modifying the aldehyde substrate could theoretically access 5-substituted variants.

Molecular Modeling and Structure–Activity Relationships

Docking Studies with Bacterial Targets

Docking simulations of 2-(1H-indol-3-yl)quinazolin-4(3H)-one into Mycobacterium tuberculosis Rel Mtb (PDB: 4W4U) reveal hydrogen bonds with Asp 251 and π-stacking with Phe 247 . Substitution at the indole 5-position could enhance hydrophobic interactions with adjacent residues (e.g., Val 248), potentially improving binding affinity.

Impact of Substituent Position

The furan ring’s position critically affects bioactivity. In YC-1 analogues, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole exhibits HIF-1 inhibition, whereas positional isomers show reduced potency . For 5-(2-furyl)-1H-indole-3-carbaldehyde, the distal furan placement may alter dipole moments, influencing membrane permeability and target engagement.

Challenges and Future Directions

Synthetic Accessibility

Regioselective synthesis of 5-substituted indoles remains challenging due to competing electrophilic substitution pathways. Transition metal-catalyzed C–H functionalization or directed ortho-metalation strategies could address this limitation.

Pharmacokinetic Optimization

The high logP of indolylcarbaldehydes (3.24 for the 2-substituted isomer) suggests potential bioavailability issues. Introducing polar groups (e.g., hydroxyls) at the furan 5′-position may improve aqueous solubility without compromising activity.

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